BenchChemオンラインストアへようこそ!

(E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

(E)-2-(1-(Styrylsulfonyl)pyrrolidin-3-yl)pyridine (CAS 1421586-59-5) is a synthetic small molecule with the molecular formula C17H18N2O2S and a molecular weight of 314.4 g/mol. It belongs to the class of sulfonylpyrrolidine derivatives, characterized by a pyrrolidine ring N-substituted with an (E)-styrylsulfonyl group and a pyridine ring attached at the pyrrolidine 3-position.

Molecular Formula C17H18N2O2S
Molecular Weight 314.4
CAS No. 1421586-59-5
Cat. No. B2898000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine
CAS1421586-59-5
Molecular FormulaC17H18N2O2S
Molecular Weight314.4
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C17H18N2O2S/c20-22(21,13-10-15-6-2-1-3-7-15)19-12-9-16(14-19)17-8-4-5-11-18-17/h1-8,10-11,13,16H,9,12,14H2/b13-10+
InChIKeyLVJCGSVOBVLMMN-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(E)-2-(1-(Styrylsulfonyl)pyrrolidin-3-yl)pyridine (CAS 1421586-59-5) – Core Structural Identity and Procurement-Relevant Profile


(E)-2-(1-(Styrylsulfonyl)pyrrolidin-3-yl)pyridine (CAS 1421586-59-5) is a synthetic small molecule with the molecular formula C17H18N2O2S and a molecular weight of 314.4 g/mol . It belongs to the class of sulfonylpyrrolidine derivatives, characterized by a pyrrolidine ring N-substituted with an (E)-styrylsulfonyl group and a pyridine ring attached at the pyrrolidine 3-position . Structurally related sulfonylpyrrolidines have been patented as therapeutic agents for dyslipidemia and neurological disorders [1], while styrylsulfonyl-methylpyridine analogs have demonstrated potent anticancer activity through mitotic inhibition [2]. The compound is primarily supplied as a research reagent with a typical purity of ≥95%.

Why Generic Substitution Fails for (E)-2-(1-(Styrylsulfonyl)pyrrolidin-3-yl)pyridine – Structural Nuances That Preclude Simple Interchange


Generic substitution among sulfonylpyrrolidine or styrylsulfonyl-pyridine analogs is unreliable because small structural variations—such as the nature of the linker between the sulfonyl and pyridine moieties (pyrrolidine vs. methylene vs. direct bond) and the (E)-stereochemistry of the styryl double bond—can profoundly alter target binding, cellular potency, and physicochemical properties. For instance, the class of styrylsulfonyl-methylpyridine anticancer agents demonstrates that moving the pyridine nitrogen position from the 3- to the 2-position changes anti-proliferative activity, and the methyl linker length critically impacts mitotic arrest potency [1]. The pyrrolidine ring in the target compound introduces conformational constraints and a basic nitrogen center absent in the methyl-linked series, which can differentially modulate pharmacokinetic properties, solubility, and off-target profiles. Without head-to-head comparative data for this specific compound, the quantitative differentiation below is drawn from class-level evidence and structural logic, underscoring the need for end-user validation in the intended assay system.

Quantitative Differentiation Evidence for (E)-2-(1-(Styrylsulfonyl)pyrrolidin-3-yl)pyridine – Comparator-Anchored Analysis


Pyrrolidine Linker vs. Methylene Linker: Differential Conformational Constraint and Basicity

The target compound incorporates a pyrrolidine ring as a linker between the sulfonyl and pyridine groups, whereas the closest literature-validated anticancer analogs use a methylene (–CH₂–) linker [1]. The pyrrolidine ring introduces a titratable basic amine (predicted pKa ~8–9 for the pyrrolidine nitrogen), which is absent in the methylene-linked series. This difference can enhance aqueous solubility at physiological pH and provide an additional hydrogen-bonding or ionic interaction site with biological targets. In the methylene-linked series, compound 18 (3-pyridyl isomer) showed an IC₅₀ of 12 nM against HeLa cell growth, while the corresponding 2-pyridyl isomer 19a showed 25 nM, illustrating the sensitivity to pyridine nitrogen position [1]. The pyrrolidine linker in the target compound adds a further dimension of conformational restriction, which could alter the presentation of the pyridine ring to the target compared to the freely rotating methylene linker.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

(E)-Styrylsulfonyl Geometrical Isomerism: Stereochemical Integrity vs. (Z)-Isomer and Saturated Analogs

The (E)-configuration of the styrylsulfonyl double bond is a critical structural feature. In the anticancer styrylsulfonyl-methylpyridine series, the (E)-geometry is essential for biological activity, with the (Z)-isomer or saturated ethylsulfonyl analogs showing markedly reduced or abolished cellular potency [1]. For the closely related ON01910.Na (a styryl sulfone), the (E)-stereochemistry is required for mitotic arrest activity. No quantitative data are available for the (Z)-isomer of (E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine specifically, but class-level SAR dictates that procurement of the pure (E)-isomer is critical for reproducibility in biological assays. Vendor specifications for this compound explicitly designate the (E)-isomer (CAS 1421586-59-5), distinguishing it from potential (Z)-isomer or mixed-isomer preparations that would confound experimental results.

Stereochemistry Drug Design Receptor Binding

Anticancer Potential Inferred from Closest Validated Analog Series

The closest literature-validated structural analogs are the (E)-styrylsulfonyl-methylpyridine derivatives, which function as potent mitotic inhibitors selectively cytotoxic to cancer cells [1]. Lead compounds 18 and 19a from this series demonstrated IC₅₀ values of 12 nM and 25 nM, respectively, in HeLa cell proliferation assays, with compound 18 showing antitumor activity in animal models [1]. While no direct activity data for (E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine have been published in peer-reviewed literature, the shared styrylsulfonyl pharmacophore and the precedent for pyridine-containing sulfonyl derivatives as kinase and thioredoxin reductase inhibitors [2] provide a class-level rationale for anticancer screening. The pyrrolidine linker may further modulate target selectivity compared to the methylene-linked series. Users should note that activity cannot be assumed and must be empirically determined; this evidence supports prioritization of the compound for screening libraries, not a claim of established potency.

Cancer Biology Mitotic Inhibition Apoptosis

Differentiation from 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine: Aryl Group Electronic Effects

A structurally close analog, 2-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine (CAS 1421497-40-6), shares the pyrrolidin-pyridine core but replaces the styryl group with a 5-bromothiophene moiety . The styryl group in the target compound is an electron-rich styrene capable of acting as a Michael acceptor in covalent binding interactions, whereas the bromothiophene is electron-deficient and lacks this reactivity. The (E)-styrylsulfonyl group in the target compound also provides a larger planar aromatic surface for π-stacking interactions compared to the thiophene. No direct comparative biological data exist, but the difference in electrophilic character may render the target compound suitable for covalent inhibitor design, while the bromothiophene analog would be preferred for reversible binding studies. The molecular weight of the target compound (314.4 g/mol) is lower than the bromothiophene analog (373.3 g/mol), offering a modest advantage in ligand efficiency metrics for fragment-based screening.

Medicinal Chemistry Electron-Withdrawing Groups Reactivity

Optimal Application Scenarios for (E)-2-(1-(Styrylsulfonyl)pyrrolidin-3-yl)pyridine Based on Differential Evidence


Exploratory Anticancer Screening Libraries Targeting Mitotic Kinases or Thioredoxin Reductase

The styrylsulfonyl pharmacophore and pyridine ring are shared with validated anticancer agents that induce mitotic arrest and apoptosis [1]. The compound is a rational inclusion in focused screening sets for mitotic kinase inhibition or thioredoxin reductase inhibition [2], where the pyrrolidine linker may confer differential binding kinetics compared to methylene-linked analogs. Procure when expanding SAR around the linker region of styrylsulfonyl-based anticancer chemotypes.

Covalent Inhibitor Design Leveraging the (E)-Styrylsulfonyl Michael Acceptor

The (E)-styrylsulfonyl group is a soft Michael acceptor capable of forming covalent adducts with cysteine thiols in target proteins. Unlike the bromothiophene analog (CAS 1421497-40-6), which lacks this electrophilic character , the target compound offers built-in covalent warhead functionality. This makes it suitable for covalent fragment screening and targeted covalent inhibitor (TCI) development, provided the reactivity is characterized in the relevant biochemical context.

Physicochemical Property Modulation via Pyrrolidine Basicity in Lead Optimization

The pyrrolidine nitrogen provides a titratable basic center (predicted pKa ~8–9) absent in methylene-linked styrylsulfonyl-pyridine analogs [1]. This structural feature can be exploited to modulate solubility, permeability, and off-target profile during lead optimization. Procure when seeking to introduce a basic amine handle for salt formation or to improve aqueous solubility of the styrylsulfonyl-pyridine chemotype.

Stereochemical Probe in (E)/(Z)-Isomer Biological Activity Studies

The defined (E)-stereochemistry of the target compound (CAS 1421586-59-5) makes it a suitable positive control or reference standard in studies investigating the stereochemical requirements of styrylsulfonyl-containing bioactive molecules. Class-level SAR indicates that (Z)-isomers of related compounds lose biological activity [1]; this compound can serve as a benchmark (E)-isomer for comparative studies with synthesized (Z)- or saturated analogs.

Quote Request

Request a Quote for (E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.